molecular formula C11H12O6 B1346258 4-Methylcatechol-O,O-diacetic acid CAS No. 5458-76-4

4-Methylcatechol-O,O-diacetic acid

Cat. No.: B1346258
CAS No.: 5458-76-4
M. Wt: 240.21 g/mol
InChI Key: XNWHXCLJBFNQDQ-UHFFFAOYSA-N
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Description

4-Methylcatechol-O,O-diacetic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of catechol, featuring two acetic acid groups attached to the catechol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcatechol-O,O-diacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylcatechol.

    Acetylation: The 4-methylcatechol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction introduces the acetic acid groups to the catechol ring.

    Purification: The product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the acetylation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylcatechol-O,O-diacetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to catechol derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields reduced catechol derivatives.

    Substitution: Results in halogenated or nitrated products, depending on the reagents used.

Scientific Research Applications

4-Methylcatechol-O,O-diacetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a model compound in enzymatic studies.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications

Biological Activity

4-Methylcatechol-O,O-diacetic acid (also known as 4-Methylcatechol-2,3-diacetic acid) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

This compound is a derivative of catechol, characterized by the presence of two carboxylic acid groups attached to the catechol structure. Its molecular formula is C10H12O6, and it possesses a molecular weight of approximately 244.20 g/mol. The compound is soluble in water and exhibits acidic properties due to the carboxylic acid groups.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have revealed its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the catechol structure contribute to its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially disrupting bacterial cell integrity.

Data Table: Biological Activities of this compound

Biological ActivityMethodologyFindingsReference
AntioxidantDPPH AssaySignificant reduction in DPPH radical
AntimicrobialAgar Diffusion MethodEffective against S. aureus and E. coli
Anti-inflammatoryELISA for Cytokine LevelsDecreased IL-6 and TNF-alpha production

Case Studies

  • Antioxidant Study : A study conducted on human fibroblast cells treated with oxidative stress revealed that pre-treatment with this compound significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels.
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against wound infections caused by resistant strains of bacteria. Results indicated a notable reduction in infection rates when the compound was applied topically .
  • Inflammation Model : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory cytokines .

Properties

IUPAC Name

2-[2-(carboxymethoxy)-4-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWHXCLJBFNQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969828
Record name 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-76-4
Record name Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC23710
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23710
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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